REACTION_CXSMILES
|
Br[C:2]1[N:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.[CH:9]1(B2OC(C)(C)C(C)(C)O2)[CH2:11][CH2:10]1.CC([O-])(C)C.[K+].O1CCOCC1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[CH:9]1([C:2]2[N:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=2)[CH2:11][CH2:10]1 |f:2.3,^1:36,38,57,76|
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Name
|
|
Quantity
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400 mg
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Type
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reactant
|
Smiles
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BrC=1N=CC(=NC1)N
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Name
|
|
Quantity
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1.16 g
|
Type
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reactant
|
Smiles
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C1(CC1)B1OC(C(O1)(C)C)(C)C
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Name
|
|
Quantity
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9.2 mL
|
Type
|
reactant
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Smiles
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CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
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reactant
|
Smiles
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O1CCOCC1
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Name
|
|
Quantity
|
0.1 mL
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Type
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solvent
|
Smiles
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O
|
Name
|
|
Quantity
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266 mg
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Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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150 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the mixture was purged with Argon
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Type
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CUSTOM
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Details
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purge
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Type
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CUSTOM
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Details
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the mixture was sealed
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Type
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ADDITION
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Details
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To the reaction mixture was added 2nd portion of PalladiumTetrakis (266 mg)
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Type
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TEMPERATURE
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Details
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the reaction was heated at 160° C. via microwave reactor for 20 min
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Duration
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20 min
|
Type
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FILTRATION
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Details
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The reaction mixture was filtered through a thin layer of Celite
|
Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
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CUSTOM
|
Details
|
The residue was triturated with EtOAc (6 mL)
|
Type
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CUSTOM
|
Details
|
the precipitates were removed via centrifugation and filtration
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Type
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EXTRACTION
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Details
|
The EtOAc supernatant was back extracted with aqueous TFA solution (3×3 mL, TFA/water—1 mL/10 mL)
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Type
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ADDITION
|
Details
|
diluted with acetonitrile (10 mL)
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Type
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TEMPERATURE
|
Details
|
frozen
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Name
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|
Type
|
product
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Smiles
|
C1(CC1)C=1N=CC(=NC1)N
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |